molecular formula C21H24N2O5 B587300 (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime CAS No. 84163-47-3

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

Cat. No.: B587300
CAS No.: 84163-47-3
M. Wt: 384.432
InChI Key: NQABWWVNGADFNI-CZIZESTLSA-N
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Description

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is a complex organic compound that features a combination of phenolic, piperidinyl, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime typically involves multiple steps:

    Formation of the Phenolic Component: The starting material, 5-methoxyphenol, is often synthesized through the methylation of hydroquinone.

    Piperidinyl Methanone Formation: The piperidinyl methanone moiety is introduced via a reaction between piperidine and a suitable acylating agent, such as benzyl chloroformate.

    Oxime Formation: The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenols.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is used as an intermediate for the synthesis of more complex molecules.

Biology

This compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of phenolic compounds.

Medicine

Industry

Used in the production of specialty chemicals and as a precursor for various industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding, while the piperidinyl and oxime groups can interact with various biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone
  • (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Hydrazone

Uniqueness

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

benzyl 4-[(E)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRTLYHQCREKX-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N/O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109656
Record name 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-47-3
Record name 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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